molecular formula C6H3BrN2S B13011814 5-Bromo-4-mercaptonicotinonitrile

5-Bromo-4-mercaptonicotinonitrile

Cat. No.: B13011814
M. Wt: 215.07 g/mol
InChI Key: UHNTYDJSROINRR-UHFFFAOYSA-N
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Description

5-Bromo-4-mercaptonicotinonitrile is an organic compound with the molecular formula C6H3BrN2S It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a mercapto (thiol) group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-mercaptonicotinonitrile typically involves the bromination of 4-mercaptonicotinonitrile. One common method is the nucleophilic substitution reaction, where a bromine source, such as N-bromosuccinimide (NBS), is used to introduce the bromine atom at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-mercaptonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted nicotinonitriles.

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Amines.

Scientific Research Applications

5-Bromo-4-mercaptonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-mercaptonicotinonitrile involves its interaction with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and mercapto groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-thiouracil: A uracil derivative with similar bromine and thiol functionalities.

    5-Bromo-2-aryl benzimidazoles: Compounds with bromine substitution at the 5-position and various aryl groups.

Uniqueness

5-Bromo-4-mercaptonicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and mercapto groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

5-bromo-4-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3BrN2S/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI Key

UHNTYDJSROINRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Br)C#N

Origin of Product

United States

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